molecular formula C11H14O2 B13574461 (2S)-2-methyl-3-(4-methylphenyl)propanoicacid

(2S)-2-methyl-3-(4-methylphenyl)propanoicacid

Cat. No.: B13574461
M. Wt: 178.23 g/mol
InChI Key: ZJBQYRLHEYPLEL-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methyl-3-(4-methylphenyl)propanoic acid can be achieved through several methods. One common method involves the reaction of pinonic acid with bromine in water, which affords the desired product . Another method includes the enantioselective esterification of (R,S)-2-(4-methylphenyl)propionic acid using enzymatic esterification in an organic solvent .

Industrial Production Methods

Industrial production methods for (2S)-2-methyl-3-(4-methylphenyl)propanoic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methyl-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S)-2-methyl-3-(4-methylphenyl)propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2S)-2-methyl-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit cyclooxygenase (COX) enzymes, similar to ibuprofen, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A widely used NSAID with similar structural features.

    Naproxen: Another NSAID with comparable anti-inflammatory properties.

    Ketoprofen: An NSAID with similar pharmacological effects.

Uniqueness

(2S)-2-methyl-3-(4-methylphenyl)propanoic acid is unique due to its specific stereochemistry and its role as an impurity in ibuprofen. This compound’s distinct chemical structure allows it to be used as a reference standard in pharmaceutical quality control .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(2S)-2-methyl-3-(4-methylphenyl)propanoic acid

InChI

InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

ZJBQYRLHEYPLEL-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](C)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CC(C)C(=O)O

Origin of Product

United States

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